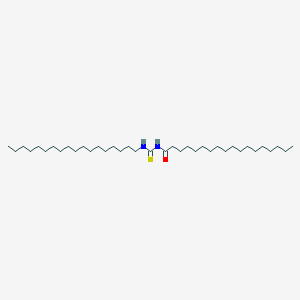
N-(Octadecylthiocarbamoyl)octadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Octadecylthiocarbamoyl)octadecanamide is a long-chain fatty amide with the molecular formula C37H74N2OS. This compound is known for its unique structural properties, which include a thiocarbamoyl group attached to an octadecanamide backbone. It is primarily used in various industrial and scientific applications due to its amphiphilic nature, making it suitable for forming vesicles and other self-assembled structures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Octadecylthiocarbamoyl)octadecanamide typically involves the reaction of octadecylamine with octadecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with thiocarbamoyl chloride to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-(Octadecylthiocarbamoyl)octadecanamide undergoes various chemical reactions, including:
Oxidation: The thiocarbamoyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or thiols.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted amides.
Aplicaciones Científicas De Investigación
N-(Octadecylthiocarbamoyl)octadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the formation of vesicles for drug delivery systems.
Biology: Employed in the study of membrane dynamics and protein-lipid interactions.
Medicine: Investigated for its potential in drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and as an anti-corrosive agent
Mecanismo De Acción
The mechanism of action of N-(Octadecylthiocarbamoyl)octadecanamide involves its ability to interact with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into lipid membranes, altering their properties and affecting membrane-associated processes. It can also form complexes with proteins, influencing their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
Octadecanamide: A fatty amide of stearic acid, lacking the thiocarbamoyl group.
N-Octadecanoyltryptamine: Contains an indole group instead of the thiocarbamoyl group.
N-Stearoyltryptamine: Similar to N-Octadecanoyltryptamine but derived from stearic acid
Uniqueness
N-(Octadecylthiocarbamoyl)octadecanamide is unique due to its thiocarbamoyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific interactions with lipid membranes and proteins .
Propiedades
Número CAS |
6951-61-7 |
|---|---|
Fórmula molecular |
C37H74N2OS |
Peso molecular |
595.1 g/mol |
Nombre IUPAC |
N-(octadecylcarbamothioyl)octadecanamide |
InChI |
InChI=1S/C37H74N2OS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-37(41)39-36(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3,(H2,38,39,40,41) |
Clave InChI |
PGWPWYPKOWCDSC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=S)NC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



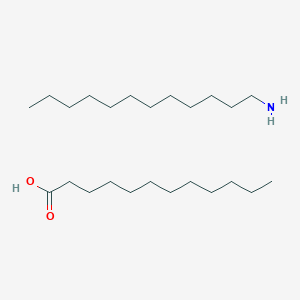
![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)
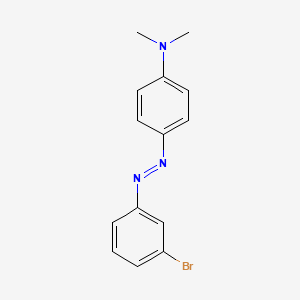

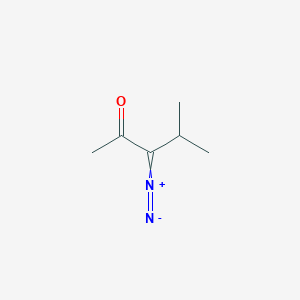
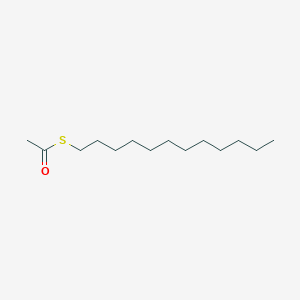
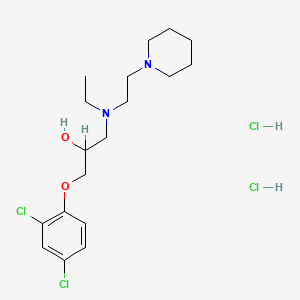
![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)
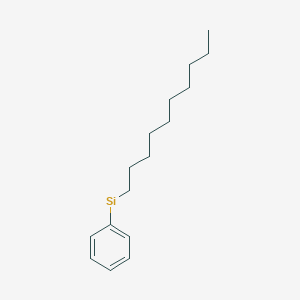


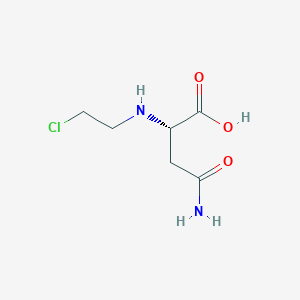
![3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B14717329.png)
